molecular formula C24H42N4O14 B605848 Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane CAS No. 1398044-51-3

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Cat. No. B605848
M. Wt: 610.61
InChI Key: SRLVISRRXRYXHV-UHFFFAOYSA-N
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Description

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

This compound is used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular formula of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is C24H42N4O14 . It has a molecular weight of 610.61 .


Chemical Reactions Analysis

As a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Scientific Research Applications

Synthesis and Functionalization

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is used in the synthesis of heterobifunctional poly(ethylene glycol) derivatives, which are crucial in "click" conjugation. These derivatives have primary amine and carboxyl end groups, facilitating the conjugation of various ligands through the 1,3-dipolar cycloaddition reaction, a process integral to click chemistry (Hiki & Kataoka, 2007).

Cell Adhesion and Migration

This compound plays a role in dynamic surface coatings to control cell adhesion and migration. The azido-[polylysine-g-PEG] can rapidly trigger cell adhesion when a functional peptide is added to the culture medium. This technique is useful in tissue motility assays and patterned coculturing, demonstrating the compound's versatility in biological applications (van Dongen et al., 2013).

Bioconjugation in Polymeric Micelles

The azido-containing amphiphilic triblock copolymers, including this compound, are used for bioconjugation in polymeric micelles. This process involves the self-assembly of the compound into spherical micelles with azide groups at the hydrophobic/hydrophilic interface. Biotin is then conjugated to these micelles via in situ click chemistry, demonstrating its potential in creating functional interfaces in biomedical applications (Wang et al., 2009).

Functionalization of Dendrons and Dendrimers

In the functionalization of poly(amido)-based dendrons and dendrimers, this compound has been utilized to minimize metal contamination in the synthesis process. Using strain-promoted alkyne azide cycloaddition (SPAAC), it's possible to functionalize these materials without copper contamination, crucial for biological applications (Ornelas et al., 2010).

Cell Surface Engineering

The compound has been applied in cell surface engineering through modified Staudinger reactions. This involves azides installed within cell surface glycoconjugates being reacted with biotinylated triarylphosphine, creating stable cell-surface adducts. Such processes are significant in understanding and manipulating cellular interactions (Saxon & Bertozzi, 2000).

Safety And Hazards

The safety data sheet for Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane indicates that it is not classified as a hazard . In case of skin contact, eye contact, inhalation, or ingestion, appropriate measures should be taken .

properties

IUPAC Name

3-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N4O14/c25-28-26-5-10-37-12-14-39-16-15-38-13-11-36-6-1-20(29)27-24(17-40-7-2-21(30)31,18-41-8-3-22(32)33)19-42-9-4-23(34)35/h1-19H2,(H,27,29)(H,30,31)(H,32,33)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLVISRRXRYXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119473
Record name 4,11,14,17,20-Pentaoxa-7-azadocosanoic acid, 22-azido-6,6-bis[(2-carboxyethoxy)methyl]-8-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

CAS RN

1398044-51-3
Record name 4,11,14,17,20-Pentaoxa-7-azadocosanoic acid, 22-azido-6,6-bis[(2-carboxyethoxy)methyl]-8-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398044-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,11,14,17,20-Pentaoxa-7-azadocosanoic acid, 22-azido-6,6-bis[(2-carboxyethoxy)methyl]-8-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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